molecular formula C15H11FO5 B6406260 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid CAS No. 1261970-19-7

4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6406260
CAS No.: 1261970-19-7
M. Wt: 290.24 g/mol
InChI Key: FNRRATHDPUZIPB-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-7-8(2-4-10(13)15(19)20)11-6-9(14(17)18)3-5-12(11)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRRATHDPUZIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690966
Record name 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-19-7
Record name 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by carboxylation and methoxylation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-(5-Carboxy-2-fluorophenyl)-2-formylbenzoic acid.

    Reduction: Formation of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through halogen bonding. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

    4-(5-Carboxy-2-fluorophenyl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid: Contains a nitro group instead of a methoxy group, potentially altering its electronic properties and reactivity.

    4-(5-Carboxy-2-fluorophenyl)-3-methylbenzoic acid: Has a methyl group instead of a methoxy group, which may influence its steric and electronic characteristics.

Uniqueness: The presence of both the fluorine atom and the methoxy group in 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid imparts unique properties, such as enhanced binding affinity and specific reactivity patterns, making it a valuable compound for various applications.

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